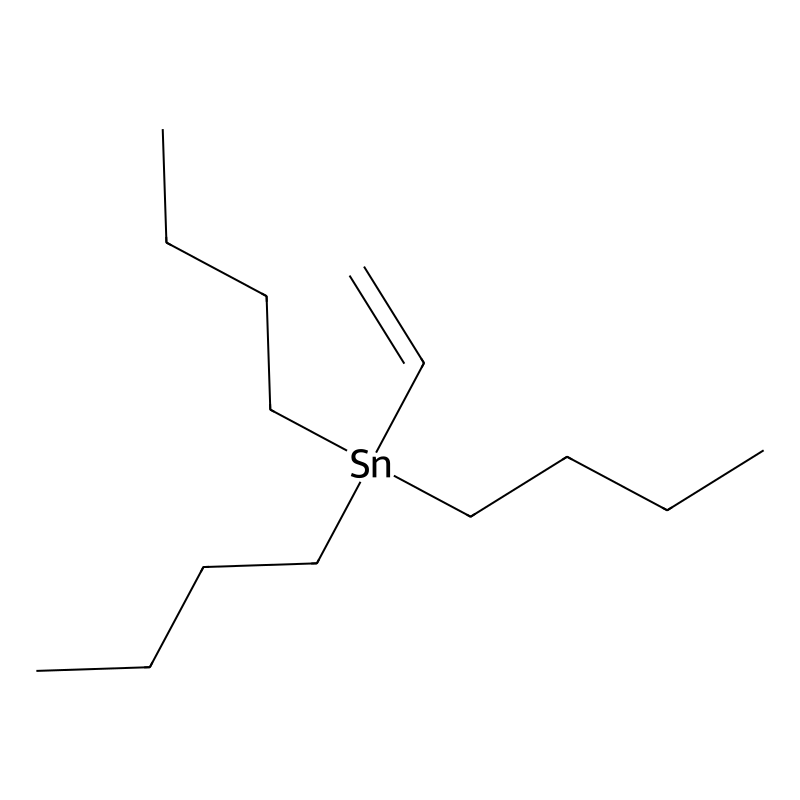

Tributyl(vinyl)tin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Vinyl Anions

One of the most prominent applications of tributyl(vinyl)stannane is as a precursor for vinyl anions in organic synthesis. The vinyl group (CH=CH₂) can be readily displaced by nucleophiles under suitable reaction conditions, effectively introducing a vinyl moiety into the target molecule. This transformation is particularly useful in Stille coupling reactions, which involve the cross-coupling of vinyl stannanes with various organic halides under the catalysis of palladium complexes.

Here's an example of a Stille coupling reaction using tributyl(vinyl)stannane:

Bu₃SnCH=CH₂ + R-X + Pd(0) → R-CH=CH₂ + Bu₃SnXIn this reaction, Bu₃SnCH=CH₂ (tributyl(vinyl)stannane) reacts with an organic halide (R-X) in the presence of a palladium(0) catalyst to form the desired product, a molecule with a vinyl group (R-CH=CH₂). The by-product of the reaction is tributyltin halide (Bu₃SnX).

Other Applications

Beyond its role as a vinyl anion equivalent, tributyl(vinyl)stannane has also been explored in other areas of scientific research, including:

- Polymer synthesis: As a chain transfer agent in radical polymerization reactions, influencing the molecular weight distribution of the resulting polymer.

- Material science: As a precursor for the synthesis of vinyl-containing materials with potential applications in organic electronics and optoelectronic devices.

Tributyl(vinyl)tin is an organotin compound characterized by the molecular formula C₁₄H₃₀Sn. It appears as a clear, colorless to pale yellow liquid and has a molecular weight of 317.1 g/mol. The compound is known for its stability in air and is often utilized as a reagent in various organic synthesis reactions, particularly in palladium-catalyzed processes and Stille coupling reactions .

Tributyl(vinyl)stannane is classified as a hazardous material due to several factors:

- Toxicity: Organotin compounds can be toxic if inhaled, ingested, or absorbed through the skin. Tributyl(vinyl)stannane may cause irritation to the eyes, skin, and respiratory system.

- Flammability: Tributyl(vinyl)stannane is flammable and can ignite readily.

- Environmental Hazard: Organotin compounds can be persistent in the environment and have negative effects on aquatic life.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling tributyl(vinyl)stannane.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Dispose of waste according to local regulations.

- Stille Coupling Reactions: This process allows for the formation of carbon-carbon bonds by coupling vinyl or aryl halides with organostannanes, such as tributyl(vinyl)tin, in the presence of a palladium catalyst .

- Synthesis of Allyl and Benzyl Ethers: The compound serves as a reagent in the synthesis of these ethers through palladium-catalyzed reactions .

The biological activity of tributyl(vinyl)tin has been studied primarily in the context of its toxicity and potential environmental impact. Organotin compounds, including tributyl(vinyl)tin, can exhibit endocrine-disrupting properties and may cause reproductive and developmental toxicity in aquatic organisms. Its exposure limits are regulated due to potential health risks associated with organotin compounds .

Tributyl(vinyl)tin can be synthesized through several methods:

- Reaction with Vinylmagnesium Bromide: This method involves reacting vinylmagnesium bromide with tributyltin chloride to produce tributyl(vinyl)tin .

- Hydrostannylation of Acetylene: Another laboratory method includes the hydrostannylation of acetylene using tributyltin hydride, which results in the formation of tributyl(vinyl)tin .

Tributyl(vinyl)tin finds application across various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for creating complex organic molecules via cross-coupling reactions.

- Material Science: The compound can be employed in the development of polymeric materials, where its vinyl group can participate in further polymerization processes .

Studies on tributyl(vinyl)tin interactions focus on its reactivity and potential toxicity. Research indicates that it can interact with various biological systems, leading to adverse effects. For instance, its potential to disrupt endocrine functions has been documented, raising concerns about its environmental persistence and bioaccumulation .

Tributyl(vinyl)tin belongs to a class of organotin compounds that exhibit varying degrees of reactivity and toxicity. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trimethylvinylstannane | C₆H₁₈Sn | More toxic; less stable than tributyl(vinyl)tin |

| Triethylvinylstannane | C₉H₂₂Sn | Similar applications; slightly different reactivity |

| Vinyltrimethyltin | C₇H₁₈Sn | Used less frequently due to higher toxicity |

Uniqueness of Tributyl(vinyl)tin

Tributyl(vinyl)tin is unique due to its balance between reactivity and stability, making it suitable for various synthetic applications without the heightened toxicity associated with trimethyl or triethyl analogs. Its use as a vinyl nucleophile distinguishes it from other organotin compounds, facilitating specific types of

GHS Hazard Statements

H226 (83.33%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (97.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (95.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (97.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard